4-(Fluoromethyl)piperidin-4-OL hydrochloride

Lipophilicity Drug design CNS penetration

4-(Fluoromethyl)piperidin-4-OL hydrochloride (CAS 1253929-33-7, molecular formula C₆H₁₃ClFNO, molecular weight 169.62 g/mol) is a fluorinated piperidine derivative featuring a geminal 4-fluoromethyl and 4-hydroxyl substitution pattern, supplied as the hydrochloride salt. The compound belongs to the class of 4,4-disubstituted piperidines and serves primarily as a versatile synthetic intermediate and fragment building block in early-stage drug discovery programs.

Molecular Formula C6H13ClFNO
Molecular Weight 169.62 g/mol
CAS No. 1253929-33-7
Cat. No. B1403233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fluoromethyl)piperidin-4-OL hydrochloride
CAS1253929-33-7
Molecular FormulaC6H13ClFNO
Molecular Weight169.62 g/mol
Structural Identifiers
SMILESC1CNCCC1(CF)O.Cl
InChIInChI=1S/C6H12FNO.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-5H2;1H
InChIKeyOWUUEXDMLYGWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Fluoromethyl)piperidin-4-OL Hydrochloride (CAS 1253929-33-7): A Dual-Functionalized Fluorinated Piperidine Building Block for CNS-Targeted Medicinal Chemistry


4-(Fluoromethyl)piperidin-4-OL hydrochloride (CAS 1253929-33-7, molecular formula C₆H₁₃ClFNO, molecular weight 169.62 g/mol) is a fluorinated piperidine derivative featuring a geminal 4-fluoromethyl and 4-hydroxyl substitution pattern, supplied as the hydrochloride salt . The compound belongs to the class of 4,4-disubstituted piperidines and serves primarily as a versatile synthetic intermediate and fragment building block in early-stage drug discovery programs [1]. Its structural hallmark—the simultaneous presence of a hydrogen-bond-donating hydroxyl group and a lipophilicity-enhancing fluoromethyl group at the same ring position—distinguishes it from mono-substituted piperidine analogs and makes it a scaffold of interest for modulating physicochemical properties in lead optimization campaigns targeting central nervous system (CNS) disorders [2].

Why 4-(Fluoromethyl)piperidin-4-OL Hydrochloride Cannot Be Interchanged with Common In-Class Piperidine Analogs


Fluorinated piperidine building blocks are not functionally interchangeable despite sharing the piperidine core. The introduction of a fluoroalkyl substituent systematically modulates amine basicity (pKa), lipophilicity (logP/logD), and aqueous solubility in a manner that depends on both the fluorination pattern and the ring position [1]. The target compound's unique geminal 4-OH/4-CH₂F disubstitution creates a quaternary carbon center that simultaneously provides two hydrogen-bond donors (OH and NH₂⁺) and two hydrogen-bond acceptors, while the monofluoromethyl group offers a calculated consensus LogP of approximately 0.72—strikingly different from the non-fluorinated hydroxymethyl analog (XLogP3 ≈ −1.2) . These multidimensional property differences mean that substituting even a closely related analog (e.g., 4-(hydroxymethyl)piperidin-4-ol, 4-(trifluoromethyl)piperidin-4-ol, or the 3-fluoromethyl regioisomer) will alter the lipophilicity, hydrogen-bonding capacity, and conformational profile of the final target molecule in ways that cannot be compensated by downstream formulation adjustments alone.

Quantitative Differentiation Evidence: 4-(Fluoromethyl)piperidin-4-OL Hydrochloride vs. Closest Structural Analogs


Lipophilicity Shift of ~1.9 Log Units vs. Non-Fluorinated 4-(Hydroxymethyl)piperidin-4-ol Analogs

The replacement of the hydroxymethyl (−CH₂OH) group with a fluoromethyl (−CH₂F) group at the piperidine 4-position produces a pronounced lipophilicity increase. The target compound 4-(fluoromethyl)piperidin-4-ol hydrochloride exhibits a consensus Log Po/w of 0.72 (average of five computational methods: iLOGP 0.0, XLOGP3 0.63, WLOGP 0.91, MLOGP 0.74, SILICOS-IT 1.32) . In contrast, the non-fluorinated analog 4-(hydroxymethyl)piperidin-4-ol has a reported XLogP3 of −1.2 . This represents a lipophilicity increase of approximately 1.9 log units attributable solely to the −OH → −F bioisosteric replacement within the exocyclic methyl group.

Lipophilicity Drug design CNS penetration

Optimal Fluorine Load vs. Trifluoromethyl Analog: Lower MW with Sufficient Metabolic Stability Enhancement

The monofluoromethyl (−CH₂F) substituent in the target compound provides one fluorine atom (MW 169.62 g/mol), whereas the corresponding trifluoromethyl analog 4-(trifluoromethyl)piperidin-4-ol hydrochloride (CAS 1193389-14-8) carries three fluorine atoms and has a molecular weight of 205.61 g/mol . This 36.0 g/mol increase (21.2% higher MW) in the −CF₃ analog may adversely affect ligand efficiency metrics during fragment-based drug discovery. Systematic profiling of fluoroalkyl-substituted heterocyclic amines has demonstrated that monofluoromethyl groups modulate pKa and lipophilicity in a more graduated, tunable fashion compared to the larger electronic perturbation caused by trifluoromethyl substitution, which can overshoot desired property ranges for CNS-targeted compounds [1].

Metabolic stability Fluorine substitution Lead optimization

Enhanced Hydrogen-Bonding Capacity vs. 4-(Fluoromethyl)piperidine (Lacking 4-OH)

The target compound features both a tertiary hydroxyl group and a protonated secondary amine (as the hydrochloride), yielding 2 hydrogen-bond donors (OH, NH₂⁺) and 3 hydrogen-bond acceptors (O, N, F) as computed by PubChem [1]. In contrast, 4-(fluoromethyl)piperidine hydrochloride (CAS 787564-27-6) lacks the 4-hydroxyl group and offers only 1 H-bond donor (NH₂⁺) and 2 H-bond acceptors (N, F) . This difference in H-bond capacity affects the compound's ability to engage in specific directional interactions with biological targets and influences its topological polar surface area (TPSA: 32.3 Ų for the target vs. ~12.0 Ų for the non-hydroxylated analog), a parameter directly correlated with intestinal absorption and blood-brain barrier penetration [2].

Hydrogen bonding Molecular recognition Scaffold diversity

Hydrochloride Salt Form: Room-Temperature Stability and Enhanced Aqueous Solubility for in Vitro and in Vivo Assays

The target compound is supplied as the hydrochloride salt, which confers practical advantages over the free base form (CAS 1254031-75-8 for the free base) . The hydrochloride salt is reported to be storable at room temperature , and its predicted aqueous solubility (ESOL method) is 10.2 mg/mL (LogS −1.22, class: Very Soluble), with an alternative Ali method prediction of 22.2 mg/mL (LogS −0.88, class: Highly Soluble) . In contrast, the Boc-protected analog 1-Boc-4-(fluoromethyl)-4-hydroxypiperidine (CAS 1253929-32-6, MW 233.29) requires an additional deprotection step before use in further synthetic elaboration or biological testing, adding synthetic complexity and potentially introducing impurities .

Salt selection Aqueous solubility Bioassay compatibility

Predicted CNS Multiparameter Optimization (MPO) Profile Supports Prioritization for Neuroscience Programs

SwissADME predictions for 4-(fluoromethyl)piperidin-4-ol hydrochloride indicate a favorable CNS drug-likeness profile: consensus LogP 0.72, TPSA 32.26 Ų, high predicted gastrointestinal absorption, and positive blood-brain barrier (BBB) permeation (BBB permeant: Yes) . The compound is also predicted not to be a P-glycoprotein (P-gp) substrate and shows no predicted inhibition of major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . While direct head-to-head CNS MPO scores against all comparators are not available, the target compound's TPSA falls within the optimal CNS drug space (TPSA < 70 Ų) and its LogP resides in the desirable range of 0–3 for CNS penetration—properties that distinguish it from the more polar non-fluorinated hydroxymethyl analog (TPSA ~52.5 Ų, XLogP3 −1.2) which may exhibit insufficient passive BBB permeability .

CNS drug discovery Blood-brain barrier ADMET prediction

Prioritized Application Scenarios for 4-(Fluoromethyl)piperidin-4-OL Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Balanced Lipophilicity and BBB Penetration

With a consensus LogP of 0.72 and predicted BBB permeation (Yes), this compound is ideally suited as a fluorinated fragment for CNS-targeted FBDD campaigns where the monofluoromethyl group provides sufficient lipophilicity to cross the blood-brain barrier without the excessive molecular weight penalty of trifluoromethyl analogs (MW 169.62 vs. 205.61). The geminal 4-OH/4-CH₂F arrangement offers a quaternary center that restricts conformational flexibility (Fsp³ = 1.0), a desirable feature for achieving binding entropy advantages in fragment elaboration. Procurement of this specific hydrochloride salt eliminates the Boc-deprotection step required for the protected analog (CAS 1253929-32-6), accelerating hit-to-lead timelines.

Scaffold for Histamine H3 Receptor Antagonist or Sigma Receptor Ligand Development Programs

The 4,4-disubstituted piperidine scaffold with a fluoromethyl substituent appears in patent literature for histamine H3 receptor antagonists targeting narcolepsy, ADHD, and metabolic disorders. The target compound's dual hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) and moderate TPSA (32.3 Ų) support engagement with aminergic GPCR binding pockets, while the fluorine atom may enhance binding affinity through orthogonal dipole interactions and improve metabolic stability by blocking CYP-mediated oxidation at the 4-position. Researchers pursuing sigma receptor or aminergic GPCR programs should select this specific 4-fluoromethyl-4-hydroxypiperidine core over the 3-substituted regioisomer to preserve the distinct conformational and steric profile conferred by the geminal disubstitution pattern. [1]

Late-Stage Functionalization Intermediate for PET Tracer and ¹⁸F-Radiolabeling Chemistry

Fluoromethyl-substituted piperidines are established intermediates for developing ¹⁸F-labeled positron emission tomography (PET) tracers. The target compound provides a pre-installed fluorine atom at the 4-position, enabling direct isotopic labeling strategies or serving as a cold reference standard for radiochemistry development. Its predicted aqueous solubility (10.2–22.2 mg/mL) and room-temperature storage stability simplify handling in radiochemistry laboratories where rapid, reproducible dissolution is critical. The hydrochloride salt form ensures consistent protonation state, avoiding the variability that can arise with free base forms during tracer formulation. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Fluoromethyl)piperidin-4-OL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.